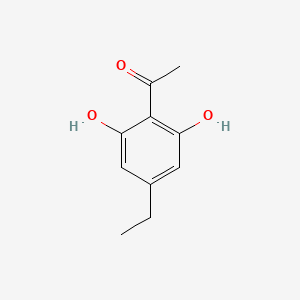
Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)-: is an organic compound with the molecular formula C10H12O3 and a molecular weight of 180.20 g/mol . It is also known by its systematic name 4’-ethyl-2’,6’-dihydroxyacetophenone . This compound is characterized by the presence of an ethanone group attached to a phenyl ring substituted with ethyl and dihydroxy groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- typically begins with the selection of appropriate starting materials such as 4-ethylphenol and acetyl chloride.
Reaction Conditions: The reaction involves the acetylation of 4-ethylphenol using acetyl chloride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acetyl chloride.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- can undergo oxidation reactions to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form alcohols or other reduced products.
Substitution: It can participate in electrophilic aromatic substitution reactions due to the presence of the phenolic hydroxyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic aromatic substitution reactions can be facilitated by reagents like bromine (Br2) or nitric acid (HNO3).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction may produce alcohols.
Applications De Recherche Scientifique
Chemistry: Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- is used as a building block in organic synthesis. It serves as a precursor for the synthesis of more complex molecules and can be used in the development of new materials.
Biology: In biological research, this compound can be used to study enzyme-catalyzed reactions involving phenolic compounds. It may also serve as a model compound for investigating the metabolic pathways of similar phenolic substances.
Medicine: The compound has potential applications in medicinal chemistry. It can be used as a starting material for the synthesis of pharmaceutical agents with potential therapeutic effects.
Industry: In the industrial sector, Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- can be used in the production of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- involves its interaction with molecular targets such as enzymes and receptors. The phenolic hydroxyl groups can form hydrogen bonds with active sites of enzymes, influencing their activity. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.
Comparaison Avec Des Composés Similaires
Ethanone, 1-(2,4-dihydroxyphenyl)-: This compound has similar structural features but differs in the position of the hydroxyl groups.
Ethanone, 1-(2,6-dihydroxy-4-methoxyphenyl)-: This compound contains a methoxy group in addition to the hydroxyl groups.
2-Chloro-1-(3,4-dihydroxyphenyl)ethanone: This compound has a chloro substituent instead of an ethyl group.
Uniqueness: Ethanone, 1-(4-ethyl-2,6-dihydroxyphenyl)- is unique due to the presence of the ethyl group at the 4-position, which can influence its chemical reactivity and biological activity compared to other similar compounds.
Propriétés
Numéro CAS |
209746-96-3 |
|---|---|
Formule moléculaire |
C10H12O3 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
1-(4-ethyl-2,6-dihydroxyphenyl)ethanone |
InChI |
InChI=1S/C10H12O3/c1-3-7-4-8(12)10(6(2)11)9(13)5-7/h4-5,12-13H,3H2,1-2H3 |
Clé InChI |
FUPNPPIBFSGMGK-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=C(C(=C1)O)C(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















